AKS-19

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AKS-19 is a synthetic peptide derived from the human brain that has been found to have a variety of potential therapeutic applications. This peptide has been studied extensively in laboratory and animal models, and has been found to have a wide range of biochemical and physiological effects.

作用機序

Target of Action

AKS-19, also known as Tirbanibulin, primarily targets microtubules in cells . Microtubules are key structural elements of the cell cytoskeleton, playing crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Tirbanibulin acts as a microtubule inhibitor, disrupting the polymerization of tubulin and Src kinase signaling . By inhibiting tubulin polymerization, Tirbanibulin prevents the formation of microtubules, thereby disrupting the normal functioning of the cell cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Tirbanibulin is the tubulin polymerization pathway . By inhibiting this pathway, Tirbanibulin disrupts the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to a variety of downstream effects, including cell cycle arrest and apoptosis .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the body’s ability to excrete it can also affect its overall bioavailability .

Result of Action

The primary molecular effect of Tirbanibulin’s action is the disruption of microtubule formation, leading to cell cycle arrest and apoptosis . On a cellular level, this can result in the death of rapidly dividing cells, such as those found in actinic keratoses (AKs) and other forms of skin cancer . This makes Tirbanibulin a potentially effective treatment for these conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKS-19 . Factors such as temperature, humidity, and pH can affect the stability and bioavailability of the compound . Additionally, the presence of other chemicals or substances in the environment can potentially interact with the compound, influencing its action and efficacy . Therefore, it’s crucial to consider these environmental factors when developing and administering treatments with AKS-19 .

実験室実験の利点と制限

The use of AKS-19 in laboratory experiments has several advantages. It is a synthetic peptide, so it can be synthesized in large quantities with high purity and yields. It is also relatively stable, so it can be stored for long periods of time without degradation. The peptide can also be used in a variety of experimental systems, such as cell culture, animal models, and in vitro assays.

However, there are also some limitations to using AKS-19 in laboratory experiments. The peptide is relatively expensive, so it may not be feasible for some experiments. Additionally, the mechanism of action of the peptide is not yet fully understood, so it may be difficult to interpret the results of experiments that use the peptide.

将来の方向性

The potential future directions for research on AKS-19 include further study of its biochemical and physiological effects, as well as its therapeutic potential. Additionally, further research could be conducted to better understand the mechanism of action of the peptide and to develop more efficient synthesis methods. Finally, further research could be conducted to explore the potential of AKS-19 as a drug delivery system.

合成法

AKS-19 is synthesized by a process known as solid-phase peptide synthesis (SPPS). This method involves attaching the peptide to a solid support, such as a resin bead, and then adding successive amino acids to the peptide chain in a stepwise fashion. After each step, the peptide is cleaved from the resin bead and then further purified by chromatography. This method allows for the synthesis of large peptides with high purity and yields.

科学的研究の応用

AKS-19 has been studied extensively in laboratory and animal models to investigate its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and neuroprotective effects. It has also been found to modulate the activity of certain enzymes and receptors, and to have an effect on the expression of certain genes. These effects have been studied in a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, stroke, and cancer.

特性

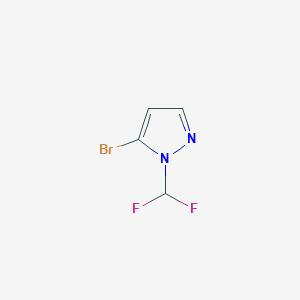

| { "Design of the Synthesis Pathway": "The synthesis pathway of AKS-19 involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-dichloro-5-fluoropyrimidine", "Sodium hydride", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with sodium hydride in dimethylformamide to form an intermediate.", "Step 2: The intermediate is then reacted with 2,4-dichloro-5-fluoropyrimidine in the presence of methanol to form AKS-19.", "Step 3: The product is isolated by extraction with ethyl acetate and purified by recrystallization from water." ] } | |

CAS番号 |

71970-74-6 |

製品名 |

AKS-19 |

分子式 |

C11H18N2O |

分子量 |

194.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B6274141.png)